2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring:
- A 4H-pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system known for its utility in medicinal chemistry, particularly as fluorescent probes for hypoxic tumor cells .
- A 2-(2-hydroxyethoxy)ethylamino substituent at position 2, contributing hydrophilic character.
- A (Z)-configured methylene group at position 3, conjugated to a 3-(4-methoxybenzyl)-2-thioxo-thiazolidin-4-one moiety, which introduces redox-active and aromatic interactions.
- A 9-methyl group on the pyridopyrimidinone core, enhancing steric and electronic properties.
This compound’s design integrates elements from pyridopyrimidinones and thiazolidinones, classes with established roles in anticancer and antiviral research .
Properties
Molecular Formula |
C25H26N4O5S2 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O5S2/c1-16-4-3-10-28-22(16)27-21(26-9-12-34-13-11-30)19(23(28)31)14-20-24(32)29(25(35)36-20)15-17-5-7-18(33-2)8-6-17/h3-8,10,14,26,30H,9,11-13,15H2,1-2H3/b20-14- |
InChI Key |
XOFYJCIFTUPEOH-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the thiazolidinone moiety, and the attachment of the hydroxyethoxyethylamino side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Core Modifications: Pyridopyrimidinone Derivatives
The pyridopyrimidinone scaffold is shared among several analogues, but substituent variations significantly alter properties:
Key Observations :
- Hydrophilicity: The target’s 2-(2-hydroxyethoxy)ethylamino group enhances water solubility compared to aromatic (e.g., benzyl) or alkyl (e.g., butyl) substituents .
- Thiazolidinone Variations: The 4-methoxybenzyl group in the target may improve membrane permeability via aromatic stacking, whereas azulene-substituted thiazolidinones () exhibit distinct electrochemical profiles .
Thiazolidinone Modifications
The 2-thioxo-thiazolidin-4-one moiety is critical for redox activity and metal binding:
Comparison :
- The 4-methoxybenzyl group in the target compound likely stabilizes the thiazolidinone ring through resonance, whereas azulene derivatives () show broader π-conjugation for charge transfer .
Biological Activity
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.47 g/mol. Its structure features various functional groups, including a thiazolidinone moiety and a pyrimidine ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.47 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus . This suggests that the compound may also exhibit similar properties due to its structural analogies.
Anticancer Activity
Studies have explored the anticancer potential of thiazolidinone derivatives, revealing their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under consideration may share these mechanisms due to its structural components.
The proposed mechanism of action for thiazolidinone derivatives involves the inhibition of certain enzymes involved in cell metabolism and proliferation. For example, they may inhibit topoisomerases or other critical enzymes that facilitate DNA replication and repair in cancer cells. This inhibition can lead to increased apoptosis in malignant cells while sparing normal cells .
Case Studies
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several thiazolidinone derivatives against E. coli and found that structural modifications significantly influenced their activity. The compound could potentially be optimized for enhanced antibacterial effects based on these findings .
- Case Study on Anticancer Properties : Another study focused on a related thiazolidinone derivative's effects on breast cancer cells. The results indicated a marked reduction in cell viability and increased apoptosis rates, suggesting that similar compounds might be effective against various cancer types .
Q & A
Q. What are the critical reaction conditions for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and catalysts. For instance:
- Reflux conditions (e.g., in ethanol or acetonitrile) are critical for cyclization steps to form the pyrido[1,2-a]pyrimidin core .
- Catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhance yield during thiazolidinone ring formation .
- Solvent polarity impacts regioselectivity: polar aprotic solvents (e.g., DMSO) favor thioxo-thiazolidinone intermediates, while non-polar solvents reduce side reactions .
Methodological recommendation : Use a fractional factorial design to screen variables (temperature, solvent, catalyst ratio) and optimize stepwise yields .
Q. How can structural characterization of this compound be validated experimentally?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., Z-configuration of the methylidene group) and hydrogen bonding via hydroxyl protons .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly the (Z)-configuration at the thiazolidinone-methylidene junction .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS to detect [M+H]⁺ ions) and fragmentation patterns to validate the pyrido-pyrimidine scaffold .
Q. What are the primary challenges in purifying this compound?
- Chromatographic challenges : The compound’s polarity and tendency to form aggregates require gradient elution (e.g., silica gel chromatography with CH₂Cl₂/MeOH mixtures) .
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal quality. Slow cooling (1–2°C/min) minimizes impurities .
Note : HPLC with a C18 column and 0.1% TFA in the mobile phase resolves co-eluting byproducts .
Q. What preliminary assays are recommended to assess its bioactivity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates to identify mechanistic targets .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 80°C (TGA data shows 5% mass loss at 100°C) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxo-thiazolidinone moiety .
- Solution stability : In aqueous buffers (pH 7.4), half-life is ~48 hours; DMSO stock solutions remain stable for 1 month at –80°C .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or CDK2), focusing on the thiazolidinone and pyrido-pyrimidine motifs as pharmacophores .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. benzyl groups) with antimicrobial IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess conformational flexibility of the hydroxyethoxyethyl side chain in solvated environments to optimize pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Meta-analysis : Compare IC₅₀ values of analogs (e.g., benzyl vs. cyclohexyl substituents) to identify trends in selectivity .
- Dose-response refinement : Use Hill slope analysis to distinguish nonspecific cytotoxicity (shallow slopes) from target-specific effects (steep slopes) .
- Orthogonal assays : Validate antimicrobial activity with live/dead staining (SYTO 9/PI) to confirm membrane disruption vs. metabolic inhibition .
Q. How can multicomponent reactions (MCRs) streamline the synthesis of derivatives?
- Ugi reaction : Combine amines, aldehydes, and isocyanides to generate diverse side chains in one pot .
- Optimized conditions : Use microwave-assisted synthesis (100°C, 30 min) to accelerate imine formation and reduce byproducts .
- Example : MCRs with 4-methoxybenzylamine and 2-mercaptoacetic acid yield thiazolidinone derivatives in 72% yield .
Q. What advanced techniques elucidate its interaction with biological targets?
- SPR spectroscopy : Measure binding kinetics (kₐ, k𝒹) to immobilized proteins (e.g., BSA for plasma protein binding studies) .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., with thymidylate synthase) to identify allosteric binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding to DNA G-quadruplex structures .
Q. How can synthetic bottlenecks be mitigated for scale-up to preclinical studies?
- Flow chemistry : Optimize continuous-flow synthesis for the pyrido-pyrimidine core to reduce reaction time from 24 hours (batch) to 2 hours (flow) .
- Catalyst recycling : Immobilize Lewis acids (e.g., Fe₃O₄-supported ZnCl₂) for reuse in thiazolidinone cyclization, reducing costs by 40% .
- Quality-by-design (QbD) : Implement DoE to define critical quality attributes (CQAs) for purity (>98%) and residual solvent limits (<500 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
